![molecular formula C11H10ClIN2 B1426197 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine CAS No. 1228375-96-9](/img/structure/B1426197.png)
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine
Overview
Description
The compound “3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The 2,5-dimethyl-1H-pyrrole component of the molecule is a yellow to orange-yellow crystalline powder .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine” would be influenced by its molecular structure. For example, the 2,5-dimethyl-1H-pyrrole component has a melting point of 6.5°C, a boiling point of 165°C, and is insoluble in water .Scientific Research Applications
Herbicidal Properties
The compound 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine has been studied for its herbicidal properties. Research by Andrea et al. (1990) found that different substitutions on the pyridine ring, such as the 3-chloro analog, exhibit distinct biological properties, including post-emergence and pre-emergence herbicidal activities. This study highlights the compound's potential utility in agricultural applications (Andrea et al., 1990).
Synthesis and Antimicrobial Applications
Kumar et al. (2017) synthesized novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole derivatives and evaluated their antimicrobial properties. These derivatives, related to the core structure of 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine, showed promising antibacterial activity, indicating potential for development in antimicrobial research (Kumar et al., 2017).
Chemical Synthesis and Building Blocks in Medicinal Chemistry
Wu et al. (2022) described the synthesis of various halogen-rich pyridine derivatives, like 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, which serve as valuable building blocks in medicinal chemistry. These compounds, including those similar to 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine, are crucial for developing new pharmaceuticals (Wu et al., 2022).
Molecular Disorder and Spectroscopic Studies
The study of molecular structures and disorders, such as that conducted by Hanuza et al. (1997) on 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide, can be relevant for understanding similar compounds like 3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine. These studies contribute to a better understanding of molecular behaviors and interactions, which are crucial in drug design and chemical synthesis (Hanuza et al., 1997).
properties
IUPAC Name |
3-chloro-2-(2,5-dimethylpyrrol-1-yl)-5-iodopyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClIN2/c1-7-3-4-8(2)15(7)11-10(12)5-9(13)6-14-11/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCQRALVOUBUHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=N2)I)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodopyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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